molecular formula C78H123N23O23S2 B12322750 H-DL-Tyr-DL-Leu-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Cys(1)-DL-Arg-DL-Ser-DL-Val-DL-Glu-Gly-DL-Ser-DL-Cys(1)-Gly-DL-Phe-OH

H-DL-Tyr-DL-Leu-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Cys(1)-DL-Arg-DL-Ser-DL-Val-DL-Glu-Gly-DL-Ser-DL-Cys(1)-Gly-DL-Phe-OH

Cat. No.: B12322750
M. Wt: 1815.1 g/mol
InChI Key: GVIYUKXRXPXMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Tyr-DL-Leu-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Cys(1)-DL-Arg-DL-Ser-DL-Val-DL-Glu-Gly-DL-Ser-DL-Cys(1)-Gly-DL-Phe-OH is a useful research compound. Its molecular formula is C78H123N23O23S2 and its molecular weight is 1815.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound H-DL-Tyr-DL-Leu-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Cys(1)-DL-Arg-DL-Ser-DL-Val-DL-Glu-Gly-DL-Ser-DL-Cys(1)-Gly-DL-Phe-OH is a synthetic peptide composed of 18 amino acids, featuring a combination of D- and L-enantiomers. Understanding its biological activity is crucial for potential therapeutic applications and biochemical research.

Chemical Structure and Properties

The structure of the peptide can be analyzed based on its amino acid composition. The presence of both D- and L-amino acids may influence its stability, bioavailability, and interaction with biological targets.

Amino Acid Composition

Amino AcidPositionType
Tyr1DL
Leu2DL
Arg3DL
xiIle4DL
Val5DL
Gln6DL
Cys(1)7DL
Arg8DL
Ser9DL
Val10DL
Glu11DL
Gly12DL
Ser13DL
Cys(1)14DL
Gly15DL
Phe16DL

Biological Activity

The biological activity of this peptide can be attributed to its interactions with various biological systems, including enzyme modulation, receptor binding, and potential therapeutic effects.

  • Enzyme Interaction : The peptide may act as an inhibitor or substrate for specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It could bind to cell surface receptors, triggering signaling cascades that affect cellular functions.
  • Antioxidant Properties : The presence of cysteine residues suggests potential antioxidant activity, which could mitigate oxidative stress in cells.

Research Findings

Recent studies have highlighted several aspects of the biological activity of similar peptides:

  • Antimicrobial Activity : Peptides with similar compositions have demonstrated antimicrobial properties against various pathogens, suggesting a potential role in developing new antibiotics.
  • Cell Proliferation : Some peptides have been shown to enhance cell proliferation in vitro, indicating their potential use in regenerative medicine.
  • Neuroprotective Effects : Research indicates that certain amino acids within the peptide may contribute to neuroprotective effects, potentially aiding in neurodegenerative disease treatment.

Case Studies

Several case studies illustrate the biological activity of related peptides:

  • Case Study on Antimicrobial Activity : A study conducted on a peptide with a similar structure showed significant inhibition of bacterial growth in vitro, leading to further exploration as a therapeutic agent against resistant strains .
  • Case Study on Cell Proliferation : Another investigation revealed that a peptide containing cysteine residues promoted fibroblast proliferation, suggesting applications in wound healing therapies .

Properties

Molecular Formula

C78H123N23O23S2

Molecular Weight

1815.1 g/mol

IUPAC Name

2-[[2-[[25-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C78H123N23O23S2/c1-9-41(8)62(101-68(115)47(18-14-28-86-78(83)84)91-69(116)50(29-38(2)3)95-63(110)45(79)30-43-19-21-44(104)22-20-43)75(122)100-61(40(6)7)74(121)94-49(23-25-56(80)105)67(114)98-55-37-126-125-36-54(65(112)88-32-57(106)89-51(76(123)124)31-42-15-11-10-12-16-42)97-70(117)52(34-102)90-58(107)33-87-64(111)48(24-26-59(108)109)93-73(120)60(39(4)5)99-71(118)53(35-103)96-66(113)46(92-72(55)119)17-13-27-85-77(81)82/h10-12,15-16,19-22,38-41,45-55,60-62,102-104H,9,13-14,17-18,23-37,79H2,1-8H3,(H2,80,105)(H,87,111)(H,88,112)(H,89,106)(H,90,107)(H,91,116)(H,92,119)(H,93,120)(H,94,121)(H,95,110)(H,96,113)(H,97,117)(H,98,114)(H,99,118)(H,100,122)(H,101,115)(H,108,109)(H,123,124)(H4,81,82,85)(H4,83,84,86)

InChI Key

GVIYUKXRXPXMQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCNC(=N)N)CO)C(C)C)CCC(=O)O)CO)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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